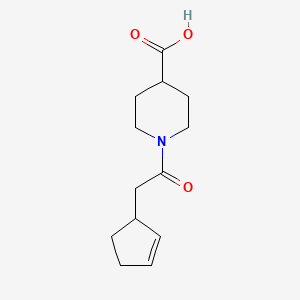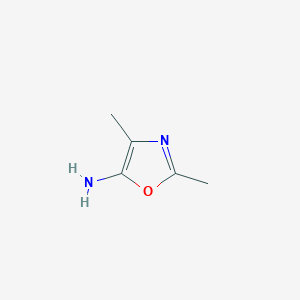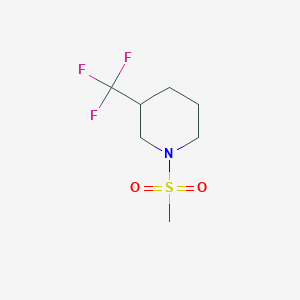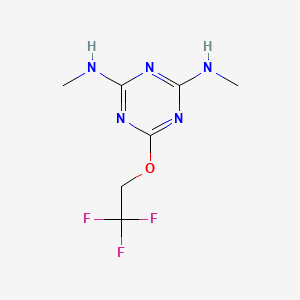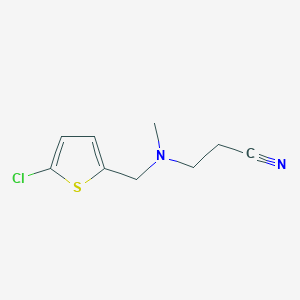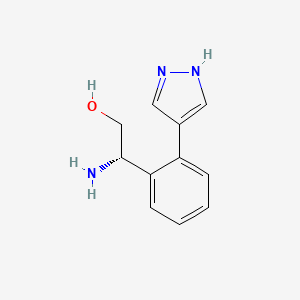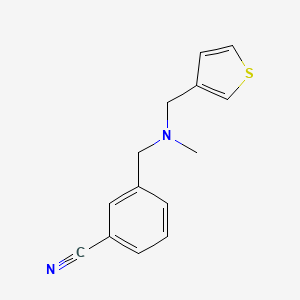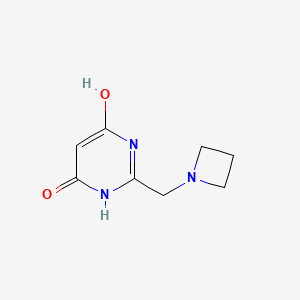
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound that features both azetidine and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . This reaction is carried out under acidic conditions in ethanol, resulting in the formation of azetidinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
化学反应分析
Types of Reactions
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities, including antifibrotic and antitumor effects.
Azetidinone derivatives: Exhibiting antimicrobial and antifungal activities.
Uniqueness
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one is unique due to its combined azetidine and pyrimidine moieties, which confer distinct chemical and biological properties
属性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
2-(azetidin-1-ylmethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O2/c12-7-4-8(13)10-6(9-7)5-11-2-1-3-11/h4H,1-3,5H2,(H2,9,10,12,13) |
InChI 键 |
DZRUQYALYNNMOX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=NC(=CC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
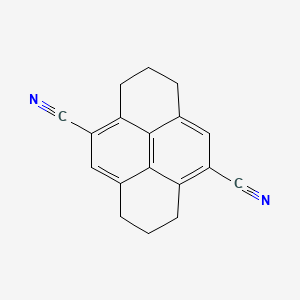
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)
